N-[(2-ethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(2-ethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based compound characterized by a 1,2,3-triazole core substituted with a pyridin-3-yl group at position 5, a 2-fluorophenyl group at position 1, and a carboxamide moiety linked to a 2-ethoxyphenylmethyl group. The molecular formula is C₂₄H₂₁FN₅O₂, with an average molecular mass of 442.46 g/mol and a monoisotopic mass of 441.1665 g/mol.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c1-2-31-20-12-6-3-8-16(20)15-26-23(30)21-22(17-9-7-13-25-14-17)29(28-27-21)19-11-5-4-10-18(19)24/h3-14H,2,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPPALKHVDEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the ethoxyphenyl, fluorophenyl, and pyridinyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[(2-ethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,3-triazole-4-carboxamide derivatives. Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and inferred functional implications.
Table 1: Structural and Functional Comparison of Triazole-4-carboxamide Derivatives
Key Observations
Substituent Effects on Lipophilicity The 2-ethoxyphenylmethyl group in the target compound contributes to higher lipophilicity compared to the 4-chlorophenylethyl group in L806-0036, which is more polar due to the chlorine atom .
The pyridin-3-yl group, common to both the target and L806-0036, facilitates π-π interactions in biological targets, a feature absent in the oxazole derivative .
Research Findings and Implications
- Bioactivity Trends : While explicit bioactivity data for the target compound is unavailable, analogs like L806-0036 have shown moderate kinase inhibition, suggesting that the pyridin-3-yl and triazole moieties may play roles in target engagement .
- Thermodynamic Solubility : The ethoxyphenylmethyl group’s bulkiness may reduce aqueous solubility compared to smaller substituents (e.g., methylphenyl in L806-0036), necessitating formulation optimization for in vivo applications .
Biological Activity
N-[(2-ethoxyphenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound characterized by its unique triazole structure, which has been linked to various biological activities. This article provides an overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1251680-52-0 |
| Molecular Formula | C23H20FN5O2 |
| Molecular Weight | 417.4 g/mol |
Antibacterial Activity
The triazole ring system is known for its significant antibacterial properties. Research indicates that compounds with similar structures exhibit potent activity against various bacterial strains. For instance, a study highlighted that triazole derivatives demonstrated remarkable selectivity and efficacy against resistant strains of bacteria such as Bacillus subtilis and Escherichia coli .
The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in bacterial DNA replication. Specifically, the inhibition of DNA gyrase—a critical enzyme in bacterial DNA replication—has been observed in several studies . The presence of electron-rich nitrogen atoms in the triazole ring enhances binding interactions with the enzyme's active site, leading to increased antibacterial efficacy.
Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of various triazole derivatives against E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against these pathogens .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of triazole compounds revealed that modifications at specific positions on the triazole ring significantly influenced antibacterial potency. For example, the introduction of halogen substituents at the phenyl ring enhanced activity against M. tuberculosis compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
